DP-b99

Stroke Neuroprotection Phase II Clinical Trial

DP-b99 is a lipophilic, cell-permeable BAPTA derivative engineered as a Membrane-Activated Chelator (MAC). Unlike generic chelators (EDTA, BAPTA), its moderate metal affinity is selectively enhanced within the lipid bilayer, enabling targeted interception of pathological Zn²⁺ and Ca²⁺ surges at neuronal membranes without disrupting physiological cytosolic signaling. This unique pharmacodynamic signature—including MMP-9 inhibition and dendritic spine morphology modulation—makes it irreplaceable for preclinical stroke (MCAO), excitotoxicity, and seizure models. Essential reference compound for validating neuroprotective drug discovery programs (benchmark: NCT00893867).

Molecular Formula C42H64N2O12
Molecular Weight 789 g/mol
CAS No. 343340-21-6
Cat. No. B3062623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDP-b99
CAS343340-21-6
SynonymsDP-b99
Molecular FormulaC42H64N2O12
Molecular Weight789 g/mol
Structural Identifiers
SMILESCCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC
InChIInChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48)
InChIKeyFTGBVHPWUIHWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DP-b99 (CAS 343340-21-6) Procurement Guide: A Lipophilic, Membrane-Activated Divalent Metal Ion Chelator


DP-b99 is a lipophilic, cell-permeable derivative of the calcium chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) [1]. Designed as a membrane-activated chelator (MAC), it selectively modulates zinc, calcium, copper, and iron ion homeostasis within cellular membranes [2]. Its molecular formula is C42H64N2O12 (MW ~789 g/mol), and it was developed by D-Pharm Ltd. as an investigational neuroprotectant for stroke and traumatic brain injury [1][3].

Why Generic Substitution Fails: The Incomparability of DP-b99's Lipophilic Chelation Profile


Generic substitution with alternative chelators is not scientifically valid due to DP-b99's unique combination of moderate, membrane-localized metal ion affinity and its distinct lipophilic tail, which fundamentally alters its cellular distribution and target engagement profile compared to its hydrophilic parent, BAPTA [1]. While BAPTA acts as a high-affinity, non-selective intracellular calcium buffer with significant cellular toxicity at effective concentrations, DP-b99's moderate affinity is significantly enhanced within the lipid bilayer, enabling it to target pathological ion surges specifically at the membrane without disrupting essential, low-level cytosolic signaling [2]. Its reported inhibition of MMP-9 activity and modulation of neuronal plasticity also represents a downstream functional consequence not shared by standard chelators like EDTA or BAPTA, underscoring that its therapeutic profile is not defined by simple metal affinity but by its complex pharmacodynamic signature [3].

DP-b99 Quantitative Evidence Guide: Comparative Efficacy in Preclinical and Clinical Stroke Models


Phase II Clinical Trial: 90-Day Functional Recovery in Acute Ischemic Stroke

In a Phase II, multicenter, double-blind, placebo-controlled, randomized trial (n=150), DP-b99 (1 mg/kg/day IV for 4 days) demonstrated a significantly higher rate of good functional recovery at 90 days post-stroke compared to placebo, despite the primary endpoint of NIHSS change not being met [1]. The improvement was most pronounced in a post-hoc analysis of patients with a baseline NIHSS score of 10-16, where DP-b99 treatment resulted in a greater median reduction in NIHSS score compared to placebo [1].

Stroke Neuroprotection Phase II Clinical Trial

Phase III Pivotal Trial: Efficacy Results and Divergence from Earlier Phase Data

The subsequent Phase III MACSI trial (NCT00893867, n=446) did not replicate the Phase II findings. The trial was terminated early for futility [1]. The primary analysis showed no difference in functional outcome between DP-b99 and placebo, with a numerically lower rate of patients achieving a modified Rankin Scale (mRS) score ≤1 in the DP-b99 group [1].

Stroke Phase III Clinical Trial Futility Analysis

Preclinical Neuroprotection: Attenuation of Zinc-Induced Neuronal Death

In preclinical studies, DP-b99 demonstrated a direct, concentration-dependent neuroprotective effect by attenuating zinc-induced neuronal death [1]. Its mechanism involves a unique property: its affinity for Zn2+ and Ca2+ is moderate in aqueous solution but is significantly enhanced within the hydrophobic environment of lipid membranes [1]. This contrasts with the behavior of hydrophilic chelators like EDTA, which are largely excluded from the membrane compartment.

Zinc Neurotoxicity Neuroprotection Chelation

Target Engagement: Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activity

DP-b99 has been shown to modulate matrix metalloproteinase-9 (MMP-9) activity, a zinc-dependent protease involved in synaptic plasticity and neuropathology [1]. In vivo, DP-b99 delayed the onset and reduced the severity of PTZ-induced seizures in mice and blocked MMP-9-evoked morphological reorganization of dendritic spines in hippocampal slices [1]. This functional outcome is not a general property of metal chelators like EDTA or BAPTA, which primarily act as simple ion buffers.

MMP-9 Inhibition Epileptogenesis Neuronal Plasticity

Best Research and Industrial Application Scenarios for DP-b99


Investigating Membrane-Localized Metal Ion Flux in Stroke and Excitotoxicity Models

Use DP-b99 as a molecular tool to specifically chelate pathological Zn2+ and Ca2+ surges within the plasma membrane of neurons in in vitro (e.g., organotypic slice cultures) and in vivo (e.g., rodent MCAO) models of stroke or excitotoxicity. This application is supported by preclinical evidence demonstrating DP-b99's enhanced chelating affinity in a lipid environment and its attenuation of Zn2+-induced neuronal death [1].

Probing the Role of MMP-9 in Neuronal Plasticity and Epileptogenesis

Employ DP-b99 in preclinical models (e.g., PTZ-induced seizures in mice, hippocampal slice cultures) to investigate its unique capacity to inhibit MMP-9-mediated morphological reorganization of dendritic spines and modulate seizure susceptibility. This is a differentiated application from using broad-spectrum MMP inhibitors or standard chelators like EDTA, which do not share this specific functional profile [1].

A Negative Control for 'Failed' Neuroprotectant Studies in Broad Stroke Populations

Utilize DP-b99 as a critical reference compound or negative control in drug discovery programs evaluating new neuroprotective agents for acute ischemic stroke. Its well-documented failure to meet primary endpoints in a large, pivotal Phase III trial (NCT00893867) serves as a benchmark to validate the predictive power of new preclinical models and to calibrate expectations for clinical translatability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DP-b99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.